molecular formula CH2Cl2O4S2 B1265828 Methanedisulphonyl dichloride CAS No. 5799-68-8

Methanedisulphonyl dichloride

Cat. No. B1265828
CAS RN: 5799-68-8
M. Wt: 213.1 g/mol
InChI Key: DKZQZHQHDMVGHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complexes related to methanedisulphonyl dichloride, such as disilver(I) methanedisulphonate complexes, involves reactions with methanedisulphonic acid and silver carbonate in water, followed by treatment with triphenylphosphine or triethylphosphite in dichloromethane under nitrogen. This process underpins the foundational chemistry for further derivations and applications of methanedisulphonyl-related compounds (Xian Tao et al., 2011).

Molecular Structure Analysis

An electron diffraction study of methane sulphonyl fluoride, a related compound, provides insights into the molecular geometry that might be relevant to understanding the structural aspects of methanedisulphonyl dichloride. Such analyses highlight the importance of electron pair repulsions in determining molecular geometry (I. Hargittai & M. Hargittai, 1973).

Chemical Reactions and Properties

Methanedisulphonyl dichloride undergoes various chemical reactions, including solvolysis and reactions with alkenes. These reactions are crucial for understanding its reactivity and potential applications in organic synthesis (R. Foon & A. Hambly, 1971). Additionally, free radical addition reactions involving methanedisulphonyl chlorides highlight its reactivity towards alkenes, showcasing its role in organic synthesis and potential for creating complex molecular structures (H. Goldwhite et al., 1965).

Physical Properties Analysis

While specific studies on the physical properties of methanedisulphonyl dichloride were not directly found, research on related compounds and their crystalline structures offers a basis for inferring its physical characteristics. Studies on the crystal structures of methane phase III, for example, contribute to our understanding of molecular interactions and physical properties in solid states (M. Neumann et al., 2003).

Chemical Properties Analysis

The chemical properties of methanedisulphonyl dichloride can be inferred from studies on its solvolysis and reactions with nucleophiles. These reactions provide insights into its chemical behavior, reactivity patterns, and the influence of solvent systems on its chemical transformations (R. Foon & A. Hambly, 1962).

Scientific Research Applications

1. Radical Addition Reactions

Methanedisulphonyl dichloride has been studied for its role in radical addition reactions. Goldwhite, Gibson, and Harris (1964, 1965) found that it reacts with hept-1-ene in the presence of benzoyl peroxide to produce γ-chlorooctanesulphonyl chloride and 1,3-dichlorooctane. This demonstrates the potential of methanedisulphonyl dichloride in synthetic organic chemistry, particularly in the generation of sulphones and chlorinated compounds (Goldwhite, Gibson, & Harris, 1964); (Goldwhite, Gibson, & Harris, 1965).

2. Metal Organic Chemical Vapor Deposition (MOCVD)

Tao et al. (2011) discussed the use of disilver(I) methanedisulphonate complexes in MOCVD. These complexes, synthesized from methanedisulphonic acid, showed potential in the deposition of silver films, indicating methanedisulphonyl dichloride’s relevance in materials science and nanotechnology (Tao et al., 2011).

3. Gas Sensing Technologies

Zhou et al. (2018) investigated the application of methanedisulphonyl dichloride in the development of gas sensors. They explored the synthesis of hierarchical ultrathin NiO nanoflakes for high-performance methane sensing, highlighting the utility of methanedisulphonyl dichloride in environmental monitoring and safety applications (Zhou et al., 2018).

Safety And Hazards

Methanedisulphonyl dichloride is corrosive to metals, toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, may cause respiratory irritation, and is harmful to aquatic life .

Future Directions

The philosophy of sustainable development is prevailing worldwide, and catalytic chemistry, which methanedisulphonyl dichloride is a part of, will play a crucial role in sustainable economic development . It is expected to continue to be used extensively in the biomedical industry and in the synthesis of pharmaceuticals, agrochemicals, and dyes .

properties

IUPAC Name

methanedisulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2O4S2/c2-8(4,5)1-9(3,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQZHQHDMVGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206716
Record name Methanedisulphonyl dichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanedisulphonyl dichloride

CAS RN

5799-68-8
Record name Methanedisulfonyl dichloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanedisulfonyl dichloride
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Record name Methanedisulphonyl dichloride
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Record name Methanedisulphonyl dichloride
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Record name METHANEDISULFONYL DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OO Ajani - 2012 - core.ac.uk
First and foremost, I am grateful to my Lord Jesus Christ for His love and grace that called me out of darkness into His marvelous light. He endows me with strength and wisdom needed …
Number of citations: 0 core.ac.uk

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